molecular formula C10H14N2O2 B8403148 (1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B8403148
M. Wt: 194.23 g/mol
InChI Key: QGGQRJVBECSYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-(oxan-4-yl)methanone

InChI

InChI=1S/C10H14N2O2/c1-12-7-11-6-9(12)10(13)8-2-4-14-5-3-8/h6-8H,2-5H2,1H3

InChI Key

QGGQRJVBECSYDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A clear colorless solution of 5-bromo-1-methyl-1H-imidazole (1.12 g, 6.93 mmol) in THF (10 mL) was placed in an ice bath and ethylmagnesium bromide (3.0 M in Et2O, 2.31 mL, 6.93 mmol) was added via syringe. The reaction mixture was stirred for 20 minutes at room temperature. N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (1.0 g, 5.8 mmol, Intermediate 1: step a, Procedure A) was added neat by syringe (using 1 mL THF rinse to quantitate transfer), and the resulting white suspension was stirred at room temperature for 2 days. The mixture was diluted with saturated aqueous NH4Cl followed by water, then was extracted with EtOAc (3×). The organic phase was dried (Na2SO4), filtered, and concentrated to dryness. The crude product was purified by flash column chromatography two times (1-4% MeOH-DCM first column; 40-60% CH3CN-DCM second column) to provide the title compound as a white crystalline solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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